molecular formula C13H22N2O4 B6147912 tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate CAS No. 1331848-04-4

tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate

Cat. No. B6147912
CAS RN: 1331848-04-4
M. Wt: 270.3
InChI Key:
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Description

Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate, also known as TBODC, is an important organic compound used in a variety of scientific and industrial applications. It is a highly stable and non-toxic compound that can be used in a variety of synthetic methods. TBODC is a valuable reagent for the synthesis of a wide range of compounds, including pharmaceuticals, biochemicals, and industrial materials.

Mechanism of Action

Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate is an organic compound that acts as a reagent in a variety of synthetic methods. Its mechanism of action is based on its ability to react with other compounds, such as alcohols, halides, and nitriles, to form new compounds. tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate acts as a nucleophile, which means it can react with other compounds to form new compounds. The reaction of tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate with other compounds is facilitated by the presence of a nucleophile, such as an alcohol or a halide.
Biochemical and Physiological Effects
tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate is a non-toxic compound and does not have any direct biochemical or physiological effects. However, it can be used in the synthesis of a variety of compounds, including pharmaceuticals, biochemicals, and industrial materials, which may have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate in laboratory experiments has a number of advantages, including its high stability and non-toxic nature. It is also a cost-effective reagent and can be used in a variety of synthetic methods. However, there are also some limitations to the use of tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate in laboratory experiments, such as its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

As tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate is a highly stable and non-toxic compound, it has potential applications in a variety of fields. Potential future directions for tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate include its use in the synthesis of pharmaceuticals, biochemicals, and industrial materials; its use as a reagent in organic synthesis; its use as a catalyst in chemical reactions; and its use in biochemistry. Additionally, tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate could be used in the development of new drugs and treatments for a variety of diseases and conditions.

Synthesis Methods

Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate can be synthesized via a variety of methods, including the Williamson ether synthesis, the Williamson reaction, and the reduction of a nitrile. The Williamson ether synthesis is the most widely used method for the synthesis of tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate, as it is a simple and cost-effective method. The Williamson reaction involves the reaction of an alkyl halide with an alkyl alcohol, and the reduction of a nitrile involves the reduction of a nitrile group to an amine group.

Scientific Research Applications

Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate has a wide range of applications in scientific research, including drug synthesis, chemical synthesis, and biochemistry. It is used in drug synthesis as a reagent for the synthesis of a variety of pharmaceuticals. In chemical synthesis, tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate is used as a reagent for the synthesis of a wide range of compounds, including pharmaceuticals, biochemicals, and industrial materials. In biochemistry, tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate is used as a reagent for the synthesis of a variety of proteins, nucleic acids, and other biomolecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate involves the condensation of tert-butyl 2-oxo-1-oxa-3-aminopentane-5-carboxylate with 1,6-diaminohexane followed by cyclization to form the spirocyclic compound.", "Starting Materials": [ "tert-butyl 2-oxo-1-oxa-3-aminopentane-5-carboxylate", "1,6-diaminohexane" ], "Reaction": [ "Step 1: Condensation of tert-butyl 2-oxo-1-oxa-3-aminopentane-5-carboxylate with 1,6-diaminohexane in the presence of a coupling agent such as EDCI or DCC to form the intermediate tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate.", "Step 2: Cyclization of the intermediate using a Lewis acid catalyst such as BF3·Et2O or TiCl4 to form the final product tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate." ] }

CAS RN

1331848-04-4

Product Name

tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate

Molecular Formula

C13H22N2O4

Molecular Weight

270.3

Purity

95

Origin of Product

United States

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